molecular formula SiTi B12640593 Einecs 234-900-1 CAS No. 12039-70-2

Einecs 234-900-1

Cat. No.: B12640593
CAS No.: 12039-70-2
M. Wt: 75.952 g/mol
InChI Key: UGACIEPFGXRWCH-UHFFFAOYSA-N
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Description

Einecs 234-900-1 is a useful research compound. Its molecular formula is SiTi and its molecular weight is 75.952 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12039-70-2

Molecular Formula

SiTi

Molecular Weight

75.952 g/mol

InChI

InChI=1S/Si.Ti

InChI Key

UGACIEPFGXRWCH-UHFFFAOYSA-N

Canonical SMILES

[Si]#[Ti]

Origin of Product

United States

Fundamental Principles and Theoretical Frameworks of Titanium Silicide Systems

Theoretical Predictions of Titanium Silicide Phases and Structures

Theoretical and computational methods are crucial for understanding and predicting the properties of titanium silicide systems. These approaches provide insights into phase stability, electronic structure, and potential new material compositions.

Density Functional Theory (DFT) Applications in Titanium Silicides

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of titanium silicides, DFT calculations have been employed to predict the stability, electronic, and mechanical properties of various phases. acs.orgnih.govaip.org

For instance, DFT has been used to study the structural stabilities and elastic properties of Ti5Si3 with additions of other elements like copper, revealing that such additions can alter the lattice parameters and mechanical stability. researchgate.net First-principles calculations based on DFT have also been used to investigate the effects of substitutions (like Zr, V, Nb, and Cr) on the formation enthalpy, electronic structures, and elastic moduli of Ti5Si3. cambridge.org These studies show that the site occupancy of alloying elements is determined by their atomic radius and can influence the ductility of the material. cambridge.org Furthermore, DFT calculations have been instrumental in predicting new two-dimensional (2D) titanium silicide materials, such as Ti2Si, TiSi2, and TiSi4 monolayers, and assessing their energetic, dynamic, and thermal stability. acs.orgnih.govseu.edu.cnacs.org

The table below summarizes some key findings from DFT studies on titanium silicide systems.

System Property Investigated Key Finding Reference
Ti5Si3 with Cu additionsStructural stability, elastic and electronic propertiesCu additions decrease lattice constants and equilibrium volume. researchgate.net
Ti5Si3 with Zr, V, Nb, CrFormation enthalpy, electronic structures, elastic moduliV, Nb, and Cr substitutions can improve ductility. cambridge.org
2D Ti-Si monolayersStability, mechanical and electronic propertiesPredicted stable 2D materials with potential for spintronics and catalysis. acs.orgnih.govseu.edu.cnacs.org
Ti5Si3 surfaceAtomic structure and surface energiesThe mixed TiSi-terminated (0001) surface is the most stable. mdpi.com
Ti-Si binary systemPhase stabilityVibrational and electronic free energy stabilize Ti3Si and destabilize Ti6Si3. researchgate.net

Electron-Phonon Coupling Calculations for Titanium Silicide Systems

Electron-phonon coupling (EPC) describes the interaction between electrons and lattice vibrations (phonons). These calculations are essential for understanding properties like electrical resistivity and superconductivity.

In titanium silicide systems, EPC calculations have been particularly insightful. For example, studies on two-dimensional TiSi4 monolayers suggest they are robust phonon-mediated superconductors, with a predicted transition temperature that can be enhanced by external strain. acs.orgnih.govseu.edu.cn The calculated EPC strength in TiSi4 is comparable to that of other known superconductors. seu.edu.cn The Eliashberg function, which quantifies this coupling, has been estimated using first-principles calculations to understand heat transfer across metal-semiconductor interfaces, such as that between titanium silicide and silicon. researchgate.net These studies indicate that the coupling of electrons with interfacial phonon modes can contribute significantly to thermal conductance. researchgate.net

Extended Hückel Tight Binding Method in Electronic Structure Analysis of Titanium Silicides

The Extended Hückel Tight Binding (EHTB) method is a semi-empirical quantum chemistry method used to determine the electronic structures of molecules and solids. aps.orgdtic.mil It provides a qualitative understanding of bonding and electronic properties.

The EHTB method has been applied to calculate the band structure and density of states (DOS) for several titanium silicide phases, including Ti3Si, Ti5Si3, Ti5Si4, TiSi, and TiSi2. ysxbcn.comysxbcn.com These calculations have helped to describe the bonding characteristics and their variation with composition. ysxbcn.com The analysis of the electronic structure and bonding in ternary silicides has also been performed using this method. researchgate.net While providing valuable qualitative insights, the EHTB method is generally less accurate than first-principles methods like DFT. aps.orgysxbcn.com

Global Structure Search Methodologies for Novel Titanium Silicide Phases

Global structure search methodologies, often combined with DFT calculations, are computational techniques used to predict new, stable crystalline structures. acs.orgnih.govseu.edu.cnacs.org

Particle swarm optimization (PSO) is one such global search method that has been used to predict novel two-dimensional titanium silicide monolayers. seu.edu.cnacs.org These searches have identified new potential materials like Ti2Si, TiSi2, and TiSi4, which are predicted to be dynamically and thermally stable with excellent mechanical properties. acs.orgnih.govseu.edu.cnacs.orgfigshare.com Evolutionary algorithms have also been employed to search for new three-dimensional titanium silicide compounds. storion.ru While these searches have successfully identified known stable phases, they have also predicted many low-energy metastable structures, particularly in the Ti-rich region of the phase diagram. storion.ru

Computational Modeling of Interfacial Reactions in Titanium-Silicon Systems

Computational modeling is a vital tool for understanding the complex reactions that occur at the interface between titanium and silicon. These models provide insights into reaction mechanisms, phase formation, and the influence of various factors on the final properties of the system.

First-principles calculations based on DFT are commonly used to simulate the atomic and electronic structures of interfaces between two solids. aip.org These calculations can predict the stability, adhesion strength, and fracture toughness of the interface. aip.org For example, simulations of the β-SiC(111)/α-Ti(0001) interface have shown that Ti-C bonds are more covalent and stronger than Ti-Si bonds, indicating their primary role in interfacial bonding. aip.org

Computational thermodynamics can be used to model interfacial reactions, such as those between a metal and silicon. slideserve.com These models help in understanding phase evolution and the influence of factors like curvature and composition. slideserve.com The effective heat of formation model has been used to explain anomalies in the initial phase formation of titanium silicides, suggesting that the effective concentration of reactants at the growth interface is a critical factor. csir.co.za The presence of impurities like oxygen can significantly affect this concentration and, consequently, the resulting silicide phases. csir.co.za

Thermodynamic Considerations in Titanium Silicide Formation

The formation of different titanium silicide phases is governed by thermodynamic principles. The Ti-Si phase diagram indicates the existence of several stable stoichiometric compounds, with Ti5Si3 being one of the most prominent due to its high melting point and stability. researchgate.net

The enthalpy of formation is a key thermodynamic parameter that determines the stability of a compound. The Miedema thermodynamic model confirms that the formation of Ti5Si3 is energetically favorable. Experimental studies using Knudsen effusion-mass spectrometry have determined the standard enthalpies of formation for various titanium silicides, providing crucial data for thermodynamic databases. acs.orgacs.org These studies have shown that the stability of titanium silicide phases can be influenced by temperature and composition. acs.orgacs.org

The following table presents the standard enthalpies of formation for several titanium silicide compounds.

Compound Standard Enthalpy of Formation (kJ/mol) Reference
1/3 TiSi2-53.5 ± 5 acs.orgacs.org
1/2 TiSi-71.5 ± 5 acs.orgacs.org
1/9 Ti5Si4-75.9 ± 5 acs.orgacs.org
1/8 Ti5Si3-78.1 ± 5 acs.orgacs.org

Thermodynamic calculations also play a role in understanding the kinetics of silicide formation. The activation energy for the formation of Ti5Si3 has been determined to be higher than that of TiSi2, suggesting that TiSi2 may form more rapidly under certain conditions. researchgate.net The reaction mechanism for Ti5Si3 formation can be influenced by factors such as the initial state of the reactants (e.g., solid-liquid vs. solid-state). researchgate.net

Free Energy Diagrams and Metastable Phase Evolution

The thermodynamic stability of different titanium silicide phases at various compositions and temperatures can be visualized through Gibbs free energy versus composition diagrams. europa.eu In the titanium-silicon (Ti-Si) binary system, several stable and metastable phases exist. parchem.com The equilibrium phase diagram for the Ti-Si system indicates the presence of several stable compounds, including Ti₃Si, Ti₅Si₃, Ti₅Si₄, TiSi, and TiSi₂. parchem.com

However, during thin-film reactions, the formation of metastable phases is a common phenomenon. A notable example is the formation of titanium disilicide (TiSi₂), which is critical in microelectronic applications. It exists in two main polymorphic forms: the metastable C49 phase (base-centered orthorhombic) and the stable C54 phase (face-centered orthorhombic). europa.eu The C49 phase typically forms first at lower temperatures (around 450–600 °C) because it has a lower surface energy and a smaller nucleation barrier. europa.eu This initial formation is often preceded by the development of an amorphous titanium-silicon alloy layer. europa.eu

The transformation from the high-resistivity metastable C49-TiSi₂ to the low-resistivity stable C54-TiSi₂ phase requires additional thermal energy to overcome the nucleation barrier for the C54 phase. The driving force for this transformation is the difference in bulk free energy between the two phases. The evolution from the amorphous phase to C49 and then to C54 is a classic example of Ostwald's rule of stages, where the system proceeds through a sequence of metastable states before reaching the most stable one. The schematic representation of the Gibbs free energy diagram for the Ti-Si system illustrates the local equilibria established between different phases. europa.eu

Evolutionary searches for new compounds in the Ti-Si system have also predicted numerous low-energy metastable structures, highlighting the complexity of the phase landscape beyond the established equilibrium diagram. parchem.com

Role of Heat of Formation in Silicide Synthesis Reactions

The heat of formation (enthalpy of formation, ΔH_f) plays a pivotal role in the synthesis of titanium silicides, particularly in highly exothermic processes like Self-propagating High-temperature Synthesis (SHS). SHS is an energy-efficient method that utilizes the heat released from the reaction to sustain the synthesis process once initiated.

Titanium silicides, such as Ti₅Si₃, possess a highly negative heat of formation, making them suitable candidates for SHS. For instance, the heat of formation for Ti₅Si₃ is approximately -579 kJ/mol. This large exothermic value contributes to a high adiabatic temperature, which facilitates the formation of the desired phase. In some cases, even with a non-stoichiometric initial ratio of titanium and silicon, the phase with the highest heat of formation, like Ti₅Si₃, can form as the dominant product.

In contrast, phases with a lower heat of formation, such as TiSi₂ (ΔH_f ≈ -134 kJ/mol), are less favorable for synthesis via the SHS process. The energy released during their formation may not be sufficient to sustain the self-propagating reaction. Thermodynamic assessments for the shock wave synthesis of transition metal silicides also rely heavily on the negative enthalpy of formation, which, combined with the input shock energy, dictates the final adiabatic temperature and the resulting phase.

The heat of formation for various titanium silicide phases is a critical parameter in thermodynamic modeling and predicting the feasibility and outcome of different synthesis routes. The table below presents the heat of formation for several titanium silicide compounds.

CompoundHeat of Formation (kJ/mol)Reference
Ti₅Si₃-579
TiSi₂ (C49)-25.8 ± 8.8 (from a-TiSi)
a-TiSi-130.6 (estimated)
TiSi₂-134

Kinetic Models for Titanium Silicide Growth and Transformation

The growth and transformation of titanium silicide layers are governed by complex kinetic processes. Various models have been developed to describe these phenomena, which are crucial for controlling layer thickness and uniformity in technological applications.

The growth of titanium silicide often follows a diffusion-limited or a nucleation-limited model. In many instances, the growth kinetics of TiSi₂ exhibit a parabolic time dependence, suggesting a diffusion-controlled process where the growth rate is proportional to the square root of time. This implies that the diffusion of either titanium or silicon atoms through the growing silicide layer is the rate-limiting step.

However, the kinetics can be more complex and are influenced by several factors:

Substrate Orientation: The growth of TiSi₂ has been shown to depend on the crystallographic orientation of the silicon substrate. For example, TiSi₂ growth can be linear with time on Si(111) and parabolic on Si(100).

Impurities: The presence of impurities, such as oxygen, at the initial Ti-Si interface can significantly impact the reproducibility of the reaction kinetics. europa.eu

A physical model for TiSi₂ formation might include a set of diffusion-reaction equations to describe the movement of species and their reactions. Such models can help understand the time evolution of the growing layers and the factors determining their relative thicknesses.

The transformation from the metastable C49 to the stable C54 TiSi₂ phase is typically modeled as a nucleation and growth process. The kinetics of this transformation can be described by the Avrami equation, which relates the fraction of transformed material to time. The Avrami exponent, derived from experimental data, can provide insights into the nucleation mechanism (e.g., continuous nucleation, site saturation). The activation energy for this transformation is a key parameter and has been reported to be in the range of 5.6 to 5.7 eV.

The "effective heat of formation model" is another theoretical framework used to explain anomalous phase formation during titanium silicide growth. This model considers the heat of formation as a function of the relative concentration of reactants at the growth interface, which can differ from the bulk concentrations in a dynamic, non-equilibrium process.

The table below summarizes some of the reported activation energies for different kinetic processes in titanium silicide formation.

ProcessActivation Energy (eV)Reference
Amorphous Ti-Si growth1.0 ± 0.1
TiSi₂ growth on amorphous Si1.8 ± 0.1
TiSi₂ growth on single-crystal Si2.5–2.6 ± 0.25
C49-TiSi₂ nucleation and early growth3.1 ± 0.1
C49 to C54-TiSi₂ transformation5.6 - 5.7

Synthesis and Fabrication Methodologies of Titanium Silicides

Solid-State Reaction Pathways for Titanium Silicide Formation

Solid-state reactions are a cornerstone of titanium silicide fabrication, involving the direct reaction between a titanium thin film and a silicon substrate at elevated temperatures. These methods are favored for their compatibility with standard semiconductor manufacturing processes.

Rapid Thermal Annealing (RTA) Processes for Titanium Silicides

Rapid Thermal Annealing (RTA) is a widely employed technique for the formation of titanium silicides in Very Large Scale Integration (VLSI) applications. aip.org This process involves rapidly heating the titanium-coated silicon wafer to a specific temperature for a short duration in a controlled atmosphere. The primary advantage of RTA is its ability to drive the silicidation reaction while minimizing the thermal budget, thereby preserving the integrity of other device structures.

The reaction between titanium and silicon during RTA typically proceeds through the formation of different phases, most notably the metastable C49 phase of titanium disilicide (TiSi₂), which has a higher resistivity, followed by its transformation into the thermodynamically stable and highly conductive C54 phase. scitation.orgmdpi.com

The annealing temperature and duration are critical parameters that dictate the phase of the resulting titanium silicide. The formation of the desired low-resistivity C54-TiSi₂ is highly dependent on these factors.

Initially, at lower temperatures, an amorphous Ti-Si alloy may form at the interface. scitation.org As the temperature increases, the metastable C49-TiSi₂ phase nucleates and grows. This phase is characterized by a higher electrical resistivity (60–70 μΩ·cm). scitation.org A subsequent anneal at a higher temperature is required to transform the C49 phase into the more desirable C54 phase, which exhibits a significantly lower resistivity of 15–20 μΩ·cm. scitation.org

Research has shown that the transformation from C49 to C54 is the rate-limiting step in achieving a low-resistance contact. The temperature required for this transformation increases as the dimensions of the silicon features decrease, a phenomenon known as the "fine-line effect". scitation.org For instance, annealing a Ti/Si structure at temperatures between 600°C and 650°C can initiate the formation of the C49 phase, while temperatures above 650°C are generally necessary to induce the transformation to the C54 phase. scitation.org The duration of the anneal also plays a role, with longer times at a given temperature promoting more complete phase transformation.

Interactive Table: Influence of RTA Temperature on Titanium Silicide Phase and Sheet Resistance

Annealing Temperature (°C)Dominant PhaseSheet Resistance (Ω/sq)
300-500Amorphous Ti-SiIncreasing from ~6.87 to 12.33
600C49-TiSi₂Drops to ~3.54
650C49 to C54 transformationDrops to ~0.75
>650C54-TiSi₂Stabilizes around 0.62-0.86

Data compiled from research findings on RTA of titanium films on silicon substrates. scitation.org

To prevent contamination, particularly oxidation, of the titanium film during the high-temperature annealing process, a capping layer is often deposited over the titanium. researchgate.net Titanium nitride (TiN) is a commonly used capping material. This layer acts as a diffusion barrier, preventing oxygen and other atmospheric contaminants from reacting with the titanium, which could otherwise inhibit or alter the silicidation reaction.

The presence of a capping layer can influence the evolution of the silicide film. It can help to maintain a clean interface between the titanium and silicon, promoting a more uniform and complete reaction. Furthermore, the stress state of the film, which can be affected by the capping layer, can also play a role in the kinetics of the C49 to C54 phase transformation. Some studies have also explored the use of titanium capping layers themselves to reduce interfacial oxides in the formation of other metal silicides, highlighting the reactive nature of titanium as an oxygen scavenger. researchgate.netaip.org

The initial interaction between the deposited titanium film and the silicon substrate during annealing can lead to the formation of an amorphous interlayer of a Ti-Si alloy. scitation.org This amorphization is a solid-state reaction that occurs at relatively low temperatures, preceding the nucleation and growth of crystalline silicide phases. The formation of this amorphous layer is driven by the negative heat of mixing of titanium and silicon.

Upon further heating, this amorphous layer crystallizes into the metastable C49-TiSi₂ phase. scitation.org The crystallization temperature and the resulting grain size of the C49 phase can be influenced by the thickness of the initial titanium film and the presence of any impurities. The subsequent transformation to the C54 phase is a polymorphic transition that involves the nucleation of C54 grains within the C49 matrix and their subsequent growth. The degree of amorphization of the initial silicon substrate can also impact the formation of titanium silicide, with increased amorphization potentially leading to the formation of intermediate phases like Ti₅Si₃ and Ti₅Si₄ before the eventual formation of C49-TiSi₂. researchgate.net

Mechanical Alloying (MA) for Titanium Silicide Production

Mechanical Alloying (MA) is a solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This method can be used to synthesize a variety of equilibrium and non-equilibrium phases, including various titanium silicides. researchgate.net

In the context of titanium silicide production, elemental powders of titanium and silicon are milled together. The intense mechanical energy supplied during milling leads to the formation of a composite structure with a refined lamellar arrangement of the constituent powders. This intimate mixing at the atomic level facilitates the diffusion and reaction between titanium and silicon to form silicide phases.

The outcome of the Mechanical Alloying process is highly dependent on the milling parameters, which include the milling time, ball-to-powder weight ratio, milling speed, and the milling atmosphere. These parameters control the energy input into the powder mixture and, consequently, the reaction kinetics and the final phase composition.

For certain compositions, the mechanical energy can be sufficient to induce a self-propagating high-temperature synthesis (SHS) reaction within the mill. powdermat.org This mechanically activated SHS results in a rapid, exothermic reaction that synthesizes the desired silicide phase. The critical milling time required to initiate the SHS reaction varies for different titanium silicide stoichiometries. For example, the formation of Ti₅Si₄, Ti₅Si₃, and TiSi via SHS during MA has been observed to have critical milling periods of 22, 35.5, and 53.5 minutes, respectively. researchgate.net In contrast, the formation of Ti₃Si and TiSi₂ through MA occurs via a more gradual solid-state diffusion reaction. researchgate.net

Interactive Table: Effect of Milling Time on the Synthesis of Titanium Silicides via MA-SHS

Target SilicideCritical Milling Time for SHS Ignition (minutes)
Ti₅Si₄22
Ti₅Si₃35.5
TiSi53.5

Data indicates the time required for the initiation of a self-propagating high-temperature synthesis reaction during mechanical alloying. researchgate.net

The choice of milling parameters can also influence the grain size of the resulting silicide powder, with longer milling times generally leading to finer grain sizes. nih.gov This can have implications for the subsequent consolidation and properties of the bulk material.

Self-Propagating High-Temperature Synthesis (SHS) during Mechanical Alloying

Self-Propagating High-Temperature Synthesis (SHS) combined with Mechanical Alloying (MA) is a method used to produce titanium silicides. nih.govnih.gov This process, sometimes referred to as Mechanically Activated Self-Propagating High-Temperature Synthesis (MASHS), utilizes the energy from high-energy ball milling to create an intimate mixture of elemental powders. nih.govpowdermat.org After a certain period of milling, the mechanical impact can ignite a rapid, self-sustaining SHS reaction. powdermat.org

The high enthalpy of formation for titanium silicides like Ti5Si3 makes them well-suited for SHS. nih.gov However, the reaction has a high activation energy barrier that needs to be overcome. nih.gov Mechanical activation through milling facilitates the initiation of the synthesis reaction, even in compositions with lower titanium content, and results in products with fine-grained microstructures. nih.govnih.gov Research has shown that this method can be used to synthesize composites, such as those in the Ti-Si-Mo system, where molybdenum can dissolve into the titanium silicide crystal structure. nih.gov

Table 1: Research Findings on MASHS of Titanium Silicide Composites

Initial Composition Mechanical Activation Main Phases Synthesized Observations
Low Ti concentration (e.g., Ti8Mo29Si63) 3 and 6 hours (Ti0.8,Mo0.2)Si2, MoSi2 Composite formation. nih.gov
Moderate Ti concentration (e.g., Ti22Mo22Si56) 3 and 6 hours MoSi2, Ti5Si3 Formation of MoSi2–Ti5Si3 composite. nih.gov

Self-Propagating High-Temperature Synthesis (SHS) with Azide Technology (SHS-Az)

The azide technology of self-propagating high-temperature synthesis (SHS-Az) represents another route for producing titanium silicides. editorum.ru This method involves the combustion of a heterogeneous system, typically comprising silicon, a titanium halide, and an alkali metal azide, such as sodium azide. editorum.ru The process is conducted in a specialized SHS reactor and results in a finely dispersed powder product. editorum.ru

One of the novel aspects of this technique is its ability to produce powders with particle sizes approaching the nanoparticle range, typically between 150-200 nm. editorum.ru The resulting product is often a mixture of different phases, which can include Ti5Si3, TiSi2, unreacted silicon and titanium, and titanium nitride (TiN) if the synthesis is performed in a nitrogen atmosphere. editorum.ruresearchgate.net

Optimizing the initial charge composition is crucial for controlling the final phases present in the synthesized product. editorum.ru In the SHS-Az method for producing TiN-SiC composites, thermodynamic calculations are used to determine the optimal conditions, such as a nitrogen pressure of about 4 MPa, to guide the reaction toward the desired products. semanticscholar.org The choice of halide salts and the ratio of reactants significantly influence the final composition. researchgate.netsemanticscholar.org

For instance, in the synthesis of TiN-SiC composites, using (NH4)2TiF6 as the halide salt allows for the formation of the target TiN and SiC phases at any ratio. semanticscholar.org However, when using other salts like (NH4)2SiF6 or Na2SiF6, the target phases are only achieved with an increased titanium content in the initial charge. semanticscholar.orgmisis.ru This demonstrates that careful selection of the starting materials is essential for synthesizing specific titanium silicide phases and minimizing the presence of impurities or unintended byproducts. editorum.ru

Silicothermic Synthesis from Oxide Precursors

Silicothermic synthesis is a cost-effective and sustainable method for producing titanium silicides, such as TiSi2 and Ti5Si3, from oxide precursors. mdpi.com This process involves the reaction of titanium oxide-bearing melts, often derived from industrial wastes like titanium-bearing blast furnace slag, with molten silicon at high temperatures, typically around 1500 °C. mdpi.comresearchgate.net The titanium oxide in the slag is reduced by the silicon, leading to the formation of an intermetallic bulk. researchgate.net This method offers a potential route for recycling both silicon waste and titanium-containing slag. mdpi.com

The synthesis proceeds in stages, with TiSi2 typically forming first at the interface between the slag and the molten silicon. mdpi.comresearchgate.net As droplets of TiSi2 move through the slag, they can further react to form Ti5Si3. mdpi.com Consequently, the production rate of TiSi2 is generally higher than that of Ti5Si3. mdpi.com

The composition of the slag and the mass ratio of slag to silicon (rs) are critical parameters that influence the reaction kinetics and the final product composition. mdpi.com The amount of titanium dioxide (TiO2) in the slag significantly affects the process. mdpi.comresearchgate.net

Table 2: Influence of Slag Parameters on Silicothermic Synthesis

Parameter Optimal Condition/Observation Effect on Synthesis
TiO2 Content in Slag < 30 mol% Promotes efficient titanium extraction and a high synthesis rate. mdpi.com
Slag/Silicon Mass Ratio (rs) ≤ 3 Allows for complete extraction of titanium from the slag. mdpi.com
Reaction Time ~5 hours Can achieve nearly complete extraction of TiO2 under optimized conditions. researchgate.net

| Reaction Pathway | TiSi2 forms first, then Ti5Si3 | TiSi2 forms at the slag/silicon interface, followed by conversion to Ti5Si3. mdpi.com |

Thin Film Deposition Techniques for Titanium Silicides

Thin films of titanium silicides are crucial in the microelectronics industry for applications like contact materials and interconnecting layers, owing to their low electrical resistivity and thermal stability. mdpi.com Various deposition techniques are employed to create these thin films on substrates.

Sputter deposition is a widely used physical vapor deposition technique for creating titanium silicide thin films. aemdeposition.com This process can be performed in several ways, including sputtering from a composite titanium silicide target (e.g., TiSi2.2) or by co-sputtering titanium and silicon. researchgate.net Another approach involves depositing a thin film of pure titanium onto a silicon substrate and then inducing a reaction through annealing. aip.orgresearchgate.net

The properties of the resulting film depend heavily on the deposition parameters and subsequent processing. researchgate.net For example, films deposited on substrates at room temperature are often amorphous and require a high-temperature annealing step (e.g., 700-900 °C) to crystallize and form the stable, low-resistivity C54 TiSi2 phase. researchgate.net In contrast, depositing titanium onto a heated silicon substrate (e.g., ~515 °C) can result in the direct formation of the reacted silicide film. aip.org The resulting films typically exhibit low resistivity, around 15 µΩ·cm. researchgate.netaip.org The process is sensitive to impurities, and integrated processing without exposure to ambient air can result in purer films. researchgate.net

Table 3: Sputter Deposition Parameters and Film Characteristics

Deposition Method Substrate Temperature Post-Deposition Annealing Resulting Film Phase Key Characteristics
Sputtering from composite target Room Temperature Required (e.g., >700 °C) Amorphous as-deposited; C54 TiSi2 after annealing Annealing necessary to achieve low resistivity. researchgate.net
Sputtering from composite target 600 °C Not required Polycrystalline C54 TiSi2 As-deposited film is fully reacted with large grains. researchgate.net
Sputtering Ti onto Si ~515 °C Not required Titanium Silicide Direct formation of low-resistivity silicide. aip.org

Chemical Vapor Deposition (CVD) of Titanium Silicide Thin Films

Chemical Vapor Deposition (CVD) is a process where a thin film is formed on a substrate by the chemical reaction of vapor-phase precursors. CVD offers advantages such as excellent conformal coverage and the ability to deposit high-purity films aip.orgaip.org.

The choice of precursor chemicals and the reaction conditions are paramount in controlling the phase of the deposited titanium silicide. Common precursors for titanium include titanium tetrachloride (TiCl₄) and various organometallic compounds wikipedia.orgresearchgate.net. For the silicon source, silane (SiH₄) or dichlorosilane (SiH₂Cl₂) are frequently used aip.org.

The reaction between TiCl₄ and SiH₄ is thermally activated at temperatures typically above 600°C aip.org. The deposition temperature directly influences the resulting phase of the titanium silicide.

Table 2: Common Precursors in CVD of Titanium-Containing Films

Precursor TypeExamples
Metal HalidesTitanium tetrachloride (TiCl₄)
Metal AlkylamidesTetrakis(diethylamido)titanium
Metal AlkoxidesTitanium(IV) isopropoxide, Titanium(IV) butoxide
SilanesSilane (SiH₄), Dichlorosilane (SiH₂Cl₂)

This table is compiled from information on CVD precursors rsc.orgsigmaaldrich.comrsc.org.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizes a plasma to energize the precursor gases, allowing for deposition at lower temperatures (300 to 500°C) compared to conventional CVD aip.org. This lower temperature processing is advantageous as it can result in the formation of an amorphous TiSiₓ film, which can then be annealed at a relatively low temperature (around 650°C) to form the low-resistivity C54 phase aip.orgaip.org. The resulting films often exhibit better purity and conformal step coverage than those produced by sputtering aip.orgaip.org.

Pulsed Laser Deposition (PLD) for Titanium Silicide Film Growth

Pulsed Laser Deposition (PLD) is a PVD technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited. The ablated material forms a plasma plume that deposits as a thin film on a substrate.

PLD has been successfully used to synthesize titanium silicide and titanium silicate (B1173343) thin films uspto.govspiedigitallibrary.orgaip.org. For titanium silicide formation, a titanium film can be deposited on a silicon substrate and then irradiated with a laser, or a composite titanium-silicon target can be ablated spiedigitallibrary.orgaip.org. The laser fluence (energy density) is a critical parameter. For instance, on a single-crystalline silicon substrate, a Nd:glass laser pulse with an energy density of 1.5 J/cm² was sufficient to form titanium silicide spiedigitallibrary.org.

Electron-Beam Evaporation for Titanium Thin Film Deposition and Silicidation

Electron-beam evaporation is another PVD method used for depositing high-purity thin films. In this process, a high-energy electron beam is used to heat and evaporate a source material in a high vacuum environment wstitanium.comaemdeposition.com. The vaporized atoms then travel in a straight line and condense on the substrate.

This technique is commonly used to deposit a thin film of pure titanium onto a silicon wafer mdpi.comencyclopedia.pubjkps.or.kr. Following the deposition, a thermal annealing step is performed to induce a solid-state reaction between the titanium and silicon, leading to the formation of titanium silicide mdpi.com. The temperature and duration of the anneal determine the resulting silicide phase mdpi.com. For example, annealing a 100 nm thick evaporated titanium film at 800°C for one hour can result in a titanium silicide film approximately 244 nm thick mdpi.com. One of the challenges with electron-beam evaporation of titanium is its tendency to alloy with refractory metal crucibles, necessitating the use of specific crucible materials like intermetallic composites of titanium boride and boron nitride aemdeposition.com.

Laser-Assisted Synthesis of Titanium Silicides

Laser-assisted synthesis has emerged as a powerful tool for the precise and controlled fabrication of titanium silicide thin films and structures. This technique offers rapid heating and cooling rates, enabling the formation of both stable and metastable silicide phases.

Continuous Wave (CW) CO2-laser irradiation has been successfully employed for the synthesis of titanium silicide, particularly TiSi2. In a typical process, a two-layer structure of polycrystalline silicon and titanium on a silicon substrate is scanned with a CW CO2 laser. apple.com The silicon cap layer plays a crucial role in this process. It not only prevents the oxidation of the underlying titanium film but also enhances the coupling of the infrared laser radiation due to its lower reflectivity, thereby improving the processing efficiency. apple.com

Research has shown that the interaction between the laser beam and the material leads to localized melting and interdiffusion of titanium and silicon atoms, resulting in the formation of titanium silicide. The properties of the resulting silicide layer, such as its phase composition and electrical resistivity, are highly dependent on the laser parameters, including power density and scan speed.

Table 1: Effects of CW CO2-Laser Parameters on Titanium Silicide Formation
Laser ParameterEffect on Silicide FormationObserved Outcome
Power DensityInfluences the temperature reached at the interface.Higher power density can lead to complete conversion to the desired silicide phase.
Scan SpeedDetermines the interaction time between the laser and the material.Slower scan speeds can promote more extensive reaction and thicker silicide layers.
Silicon Cap LayerPrevents oxidation and enhances laser coupling.Results in higher quality and more uniform silicide films. apple.com

Nanostructure Fabrication and Growth Dynamics

The fabrication of titanium silicide nanostructures, such as nanowires and nanodots, is a key area of research due to their potential applications in nanoelectronics and sensing. Understanding the growth dynamics is crucial for controlling their morphology and properties.

Self-assembly is a bottom-up approach that allows for the spontaneous organization of atoms and molecules into ordered structures. In the context of titanium silicide, nanostructures can be formed through the deposition of titanium onto a heated silicon substrate. The growth direction of these self-assembled silicide nanowires is dependent on the crystallographic orientation of the silicon substrate. alfa-chemistry.com For instance, on a Si(111) substrate, nanowires tend to grow in three equivalent directions.

The process is influenced by factors such as the deposition rate of titanium and the substrate temperature. In-situ transmission electron microscopy has been a valuable tool for observing the real-time growth and interaction of these nanowires, revealing mechanisms such as the merging of nanowires growing in the same direction.

Table 2: Influence of Parameters on Self-Assembled Titanium Silicide Nanowires
ParameterInfluence on Nanostructure FormationTypical Observation
Substrate TemperatureAffects the diffusion of atoms and the nucleation and growth of nanowires.Higher temperatures can lead to longer and more well-defined nanowires.
Titanium Deposition RateControls the supply of titanium atoms for silicide formation.A controlled deposition rate is crucial for achieving desired nanowire density and morphology.
Substrate OrientationDetermines the crystallographic alignment and growth direction of the nanowires.Different silicon wafer cuts (e.g., Si(111), Si(100)) result in different nanowire orientations. alfa-chemistry.com

The preparation of titanium silicide nanowires can be broadly categorized into top-down and bottom-up approaches.

Top-down approaches involve the patterning and etching of a bulk material to create nanoscale features. This can be achieved using techniques like lithography to define the desired nanowire pattern, followed by an etching process to remove the surrounding material. While offering precise control over the placement and dimensions of the nanowires, these methods can be complex and may introduce surface defects.

Bottom-up approaches , on the other hand, involve the assembly of smaller components into larger structures. Chemical vapor deposition (CVD) is a common bottom-up method for synthesizing titanium silicide nanowires. In a typical CVD process, a titanium precursor, such as titanium tetrachloride (TiCl4), is reacted with a silicon source at elevated temperatures to grow nanowires on a substrate. This method allows for the growth of single-crystalline nanowires with high aspect ratios.

ApproachDescriptionAdvantagesDisadvantages
Top-down Patterning and etching of bulk material.Precise control over placement and dimensions.Can be complex and introduce defects.
Bottom-up Assembly of atoms and molecules.Can produce single-crystalline structures with high purity.Control over precise placement can be challenging.

Structural Characterization and Phase Transformations in Titanium Silicides

Phase Identification and Crystallography

The identification of specific titanium silicide phases is fundamental to understanding their behavior and performance in various applications. Crystallographic techniques, primarily X-ray and electron diffraction, are essential for distinguishing between the different stoichiometries and crystal structures that can form within the Ti-Si system.

X-ray diffraction (XRD) is a powerful non-destructive technique used for the phase identification of crystalline materials. By analyzing the angles and intensities of diffracted X-rays, detailed information about the crystal structure, lattice parameters, and phase composition of titanium silicide samples can be obtained. In-situ XRD analysis, particularly during thermal processing, allows for the real-time study of phase formation sequences.

Several stable and metastable phases of titanium silicide have been identified using XRD. The formation of these phases is highly dependent on factors such as the initial stoichiometry of reactants, annealing temperatures, and the thickness of the film.

Ti₅Si₃ : This is a high-temperature stable phase with a hexagonal crystal structure. Specifically, it adopts the D8₈ structure, which is of the Mn₅Si₃ type, and belongs to the P6₃/mcm space group chemicalbook.com. Its formation is often observed in various titanium-silicon reactions. Studies involving mechanical alloying have shown the gradual formation of the Ti₅Si₃ intermetallic compound from elemental titanium and silicon powders, with its characteristic diffraction peaks appearing after significant milling time ias.ac.in.

TiSi₂ : Titanium disilicide is one of the most technologically important phases, primarily for its use in microelectronics. It exists in two main polymorphic forms: the metastable C49 phase and the stable C54 phase. The C49 phase typically forms at lower temperatures and transforms into the more conductive C54 phase at higher temperatures researchgate.net. This transformation is a critical step in the manufacturing of integrated circuits. The presence of other elements can influence this transformation temperature.

Other Phases : In addition to Ti₅Si₃ and TiSi₂, other phases such as TiSi, Ti₅Si₄, and the theoretical TiSi₄ can also be formed under specific conditions. Electron diffraction studies on titanium silicide thin films have confirmed the presence of Ti₅Si₃ and TiSi alongside the more common C49 and C54-TiSi₂ phases researchgate.net. The formation of Ti₅Si₄ has also been considered a possibility in the reaction between titanium thin films and silicon substrates mdpi.com. The existence and stability of these various phases are dictated by the thermodynamics and kinetics of the Ti-Si system.

The following table summarizes the crystallographic data for the Ti₅Si₃ phase.

PropertyValue
Crystal SystemHexagonal
Space GroupP6₃/mcm
International Number193
Lattice Parameter a7.45 Å
Lattice Parameter b7.45 Å
Lattice Parameter c5.12 Å
Lattice Angle α90.00°
Lattice Angle β90.00°
Lattice Angle γ120.00°
Unit Cell Volume245.67 ų

Data sourced from the Materials Project. materialsproject.org

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction information from a specific area of a sample. This is particularly useful for identifying the crystal structure of individual grains or very small volumes of material. In the study of titanium silicides, SAED is instrumental in identifying the different phases present within a thin film, which may coexist on a microscopic scale. For instance, in studies of thin films formed by reacting titanium with silicon, SAED has been used to confirm the presence of multiple phases, including C49-TiSi₂, C54-TiSi₂, Ti₅Si₃, and possibly TiSi, within the same film researchgate.net. The analysis of SAED patterns allows for the unambiguous identification of these phases by comparing the measured diffraction spots with calculated patterns for known crystal structures.

X-ray Diffraction (XRD) Analysis of Titanium Silicide Phases

Microstructural Evolution and Morphology

The microstructure and morphology of titanium silicide thin films play a crucial role in determining their physical and electrical properties. Understanding the evolution of these features during formation and processing is essential for controlling the final properties of the material.

Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities that are essential for studying the microstructure of titanium silicide thin films. TEM analysis can reveal details about grain size, grain distribution, and the presence of defects. In studies of titanium silicide films, TEM has been used to observe the morphology of the films and the interface with the silicon substrate. For example, TEM investigations have shown that the uniformity of titanium silicide films can be influenced by the use of a capping layer during annealing. Capped films have been observed to be more uniform in thickness compared to uncapped films researchgate.net.

High-Resolution Transmission Electron Microscopy (HRTEM) provides the ability to image the atomic structure of materials, making it an invaluable tool for studying interfaces. In the context of titanium silicides, HRTEM is used to examine the interface between the silicide layer and the silicon substrate at the atomic level. These studies can reveal the nature of the bonding at the interface, the presence of any interfacial layers, and the crystallographic relationship between the film and the substrate. For instance, HRTEM has been employed to study the interface of Ti₅Si₃ precipitates within a TiAl matrix, where the lattice fringes of the Ti₅Si₃ planes could be resolved, providing information about the orientation relationship between the precipitate and the matrix researchgate.net.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Scanning Electron Microscopy (SEM) is a critical tool for investigating the surface topography and cross-sectional structure of titanium silicide films. SEM analysis provides visual evidence of the evolution of the film's morphology during formation and subsequent annealing processes.

Studies utilizing SEM have observed the formation of islands and the development of surface irregularities in titanium silicide films. For instance, in the Ti/SiGe system, SEM micrographs have shown decorations along the grain boundaries of C54 Ti(Si,Ge)₂ after annealing at 660°C, which become more significant at 700°C asu.edu. The morphology of these films is influenced by annealing temperature and the composition of the underlying substrate asu.eduaip.org. High-temperature annealing can lead to the formation of islands, with different areal coverages and morphologies observed on Si(100) and Si(111) substrates aip.org.

Cross-sectional SEM analysis, often complemented by Focused Ion Beam (FIB) milling, allows for detailed examination of the film's internal structure and the silicide-silicon interface. This technique can reveal the distinct layers within the film, such as the bulk titanium substrate, a nucleation layer, and the titanium dioxide nanostructures on the surface wiley.com. Cross-sectional imaging is instrumental in assessing the uniformity of the silicide layer and the nature of the interface with the silicon substrate researchgate.net.

The surface morphology of titanium dental implants, which often utilize titanium compounds, has also been extensively studied using SEM. These analyses reveal surface irregularities, micro-thread patterns, and the presence of grainy marks, which can influence biological interactions nih.gov.

Table 1: Summary of SEM Observations on Titanium Silicide Morphology

TechniqueObservationConditionsReference
SEMDecorations along C54 Ti(Si,Ge)₂ grain boundariesAnnealing at 660°C and 700°C asu.edu
SEMIsland formationHigh-temperature annealing aip.org
FIB-SEMDistinct layers: bulk substrate, nucleation layer, nanostructuresCross-sectional analysis wiley.com
SEMSurface irregularities and micro-thread patternsAnalysis of dental implants nih.gov

Atomic Force Microscopy (AFM) for Surface Roughness Analysis

Atomic Force Microscopy (AFM) is employed to quantitatively assess the surface roughness of titanium silicide and other titanium-based thin films at the nanoscale. This technique provides three-dimensional topographic images and precise measurements of roughness parameters.

The surface roughness of titanium thin films has been shown to be influenced by the deposition process and film thickness. For example, titanium films with thicknesses of 3, 12, and 150 nm deposited on glass substrates exhibited root mean square (Rq) surface roughness values of 1.6, 1.2, and 0.7 nm, respectively, over a 4 µm x 4 µm scanning area nih.gov. This indicates that surface roughness can be controlled by adjusting deposition parameters.

AFM studies have also been used to compare the surface roughness of different titanium surfaces. For instance, the nanoscale roughness on an anodized titanium dioxide surface can be clearly visualized and quantified using AFM researchgate.net. The deposition temperature of titanium nitride (TiN) thin films also affects their surface roughness, with an increase in temperature from 400°C to 600°C resulting in an increase in Rq from 0.41 nm to 0.69 nm researchgate.net.

It is important to note that while AFM provides high-resolution data, other techniques like profilometry can also be used for surface roughness characterization. A comparative study found that for titanium surfaces with roughness less than 0.2 µm, both profilometry and AFM yielded similar results sciopen.com. However, for rougher surfaces, discrepancies between the two techniques were observed sciopen.com. For nanoscale analysis, AFM is generally considered to provide more precise values sciopen.comoxinst.com.

Table 2: Surface Roughness Parameters of Titanium-Based Films Measured by AFM

MaterialFilm Thickness (nm)Rq Roughness (nm)Scanning AreaReference
Titanium Film31.64 µm x 4 µm nih.gov
Titanium Film121.24 µm x 4 µm nih.gov
Titanium Film1500.74 µm x 4 µm nih.gov
TiN Thin FilmN/A0.41N/A researchgate.net
TiN Thin FilmN/A0.69N/A researchgate.net

Scanning Tunneling Microscopy (STM) for Nanostructure Visualization

Scanning Tunneling Microscopy (STM) offers atomic or near-atomic resolution, enabling the detailed investigation of the growth, morphology, and surface atomic structure of ultrathin titanium silicide films and nanoislands.

STM studies have been instrumental in visualizing the formation and evolution of titanium silicide nanostructures on silicon substrates. By depositing thin films of titanium on atomically clean Si(100) or Si(111) substrates and subsequently annealing them, the spontaneous growth of nanoislands can be observed in situ dntb.gov.uatau.ac.ilbohrium.com. This allows for real-time analysis of nanoisland shape and potential phase transformations tau.ac.il.

STM crystallography has been developed to identify possible epitaxial relationships between the silicide and the silicon substrate based on morphological considerations bohrium.com. Furthermore, atomic resolution images obtained through STM have successfully identified a 2x2 silicon termination of a C54-TiSi₂(111) surface, providing crucial insights into the surface atomic arrangement bohrium.com. These detailed visualizations are essential for unambiguously determining epitaxial relationships, which cannot be solely deduced from morphological information bohrium.com.

In addition to structural analysis, STM can be used for scanning tunneling spectroscopy to record current-voltage (I-V) curves of individual nanoislands. This has revealed that some small titanium silicide islands (with diameters less than 10 nm) exhibit single-electron tunneling at room temperature dntb.gov.ua. STM is also used to study the spatial distribution of excess electrons on surfaces like rutile TiO₂(110) nih.gov.

Interfacial Phenomena and Reaction Mechanisms

Ti/Si Interface Reactions and Silicide Formation

The reaction between titanium and silicon to form titanium silicide is a complex, diffusion-limited process that is fundamental to the application of these materials in microelectronics encyclopedia.pub. The formation of various titanium silicide phases is highly dependent on factors such as temperature and annealing duration encyclopedia.pubimp.kiev.ua.

The initial stage of the Ti-Si reaction often involves the intermixing of titanium and silicon at temperatures between 200-450°C asu.edu. This is followed by the nucleation of the metastable C49 phase of TiSi₂. At higher temperatures, typically ranging from 650 to 800°C, a phase transformation occurs, leading to the formation of the stable, low-resistivity C54 phase of TiSi₂ asu.edu. The temperature of this C49-to-C54 transition can be influenced by factors such as film thickness, grain size, and impurity content aip.orgasu.edu. For very thin titanium films (less than 100 Å), the C49 phase can be stable to temperatures above 900°C asu.edu.

The sequence of phase formation during the solid-state reaction of a Ti film on a Si substrate can be summarized as follows: intermixing of Ti and Si, nucleation of C49-TiSi₂, and finally, the transformation to C54-TiSi₂ asu.edu. The kinetics of C54-TiSi₂ formation on Si(100) through annealing can proceed through intermediate phases like TiSi imp.kiev.ua.

Ion implantation can also induce the formation of titanium silicides at the Ti/Si interface at temperatures much lower than those required for thermal formation, suggesting a mechanism of enhanced diffusion and chemical reaction during ionic impact aip.org.

Diffusion-Mediated Interactions and Amorphous Interlayer Formation

A key aspect of the initial Ti/Si interaction is the formation of an amorphous interlayer at the interface before the crystallization of silicide phases mdpi.combohrium.comscilit.com. This amorphous alloy formation is driven by the solid-state interdiffusion of titanium and silicon bohrium.com. The formation of such an amorphous layer has been observed in various metal-silicon systems and is characterized by a negative heat of mixing and sufficient diffusion of one species into the other bohrium.com.

In the Ti-Si system, silicon is generally considered the dominant diffusing species during the initial stages of silicide formation encyclopedia.pubscilit.com. The diffusion of silicon into the titanium film can occur along grain boundaries, especially at lower annealing temperatures imp.kiev.ua. This interdiffusion leads to the growth of an amorphous Ti-Si alloy, which has been observed to form at temperatures around 455°C in both Si-rich and Ti-rich multilayer films bohrium.com.

The growth of this amorphous interlayer has been found to initially follow a linear growth law, after which the growth rate slows down until a critical thickness is reached scilit.com. The presence of this amorphous layer is a precursor to the nucleation and growth of crystalline silicide phases like C49-TiSi₂ mdpi.combohrium.com.

During the silicidation process, an amorphous TiSix layer can form between unreacted titanium and the already formed TiSi₂. This layer can act as a region for the accumulation of dopants, such as boron, through a "snowplow" effect, where the dopants are pushed ahead of the growing silicide front sasj.jp.

Influence of Interface Contamination and Disorder on Silicidation

The presence of contaminants and disorder at the Ti/Si interface can significantly impact the silicidation process. Impurities such as oxygen and carbon can retard the diffusion of titanium and silicon atoms, thereby hindering silicide formation imp.kiev.ua.

Contaminants from the residual atmosphere during vacuum annealing can diffuse into the film, preferentially along grain boundaries, and accumulate at interfaces, creating inclusions that act as barriers to interdiffusion imp.kiev.ua. This can lead to an increase in the annealing temperatures and times required for the formation of the desired silicide phases imp.kiev.ua. For instance, the presence of impurities can delay the formation of TiSi and α-Ti phases to higher annealing temperatures imp.kiev.ua.

Surface contamination of titanium can also occur during mechanical treatments like abrading with SiC grit papers. This can result in the deposition of contaminants containing silicon and oxygen on the titanium surface, where the silicon may exist in a chemical state similar to that of a titanium silicide nih.gov.

The initial state of the silicon surface also plays a role. While silicidation readily occurs on clean silicon, the process can be affected by the presence of a native oxide layer. However, titanium is capable of reducing SiO₂ and forming silicide, although this can influence the initial reaction kinetics.

Role of Silicon Diffusion in Silicide Growth Kinetics

The formation and growth of titanium silicide layers are predominantly governed by the diffusion of silicon atoms. aip.orgstanford.edu In the reaction between a titanium thin film and a silicon substrate, silicon is established as the main diffusing species. mdpi.comasu.edu The growth of the silicide layer follows a parabolic law, where the thickness of the layer is proportional to the square root of time, indicating a diffusion-controlled process. aip.org This kinetic behavior suggests that the rate of silicide growth is limited by the transport of silicon atoms through the already formed titanium silicide layer. aip.org

The diffusion of silicon can occur through different paths, including through the lattice of the silicide grains and along their grain boundaries. mdpi.comasu.edu At lower annealing temperatures, grain boundary diffusion is often the more significant mechanism, facilitating the initial stages of silicide formation. imp.kiev.ua As the temperature increases, lattice diffusion becomes more prominent, contributing to the continued growth and stabilization of the silicide phases. asu.eduimp.kiev.ua The activation energy for the growth of TiSi2 has been reported to be approximately 1.8 eV, which is consistent with a process controlled by silicon diffusion. aip.org

The presence of impurities, such as oxygen, can impede the diffusion of both silicon and titanium atoms, thereby retarding the formation of the silicide. imp.kiev.ua These impurities can accumulate at the interfaces and grain boundaries, acting as barriers to atomic transport. imp.kiev.ua

Table 1: Diffusion Characteristics in Titanium Silicide Formation

Diffusing Species Primary Diffusion Path Growth Kinetics Activation Energy (TiSi2 Growth) Factors Hindering Diffusion
Silicon Lattice and Grain Boundaries Parabolic (diffusion-controlled) ~1.8 eV Impurities (e.g., Oxygen)

Silicide Phase Transformation Kinetics (e.g., C49 to C54 TiSi2)

Titanium disilicide (TiSi₂) is a crucial material in microelectronics, known for its polymorphic nature. It primarily exists in two crystalline structures: the metastable C49 phase (base-centered orthorhombic) and the thermodynamically stable C54 phase (face-centered orthorhombic). globalsino.com The C49 phase typically forms at lower annealing temperatures, in the range of 450°C to 650°C. globalsino.comaip.org A subsequent anneal at higher temperatures, generally above 650°C, is required to transform the high-resistivity C49 phase (60-90 µΩ·cm) into the low-resistivity C54 phase (12-24 µΩ·cm). stanford.eduglobalsino.comaip.org

The transformation does not occur instantaneously but over a period that is dependent on the annealing temperature. illinois.edu For a given film thickness, the time required to complete the transformation to the C54 phase decreases as the isothermal annealing temperature is increased. illinois.edu

Table 2: Properties of C49 and C54 TiSi2 Phases

Property C49-TiSi2 C54-TiSi2
Crystal Structure Base-centered Orthorhombic Face-centered Orthorhombic
Formation Temperature 450°C - 650°C > 650°C
Resistivity 60-90 µΩ·cm 12-24 µΩ·cm
Thermodynamic Stability Metastable Stable
Transformation Kinetics - Nucleation and Growth
Activation Energy for Transformation - ~3.9 eV
Factors Influencing Phase Transformation Temperatures and Completeness

The temperature and efficiency of the C49 to C54 TiSi₂ phase transformation are not fixed but are influenced by a variety of factors, primarily related to the physical dimensions and composition of the silicide film.

Film Thickness: Thinner titanium silicide films require higher temperatures to undergo the C49 to C54 transformation. globalsino.comillinois.eduasu.edu This retardation of the phase transition in thinner films is a significant challenge in the scaling of microelectronic devices. illinois.edu

Linewidth: In patterned structures, narrower linewidths also lead to an increase in the transformation temperature. aip.orgaip.org This effect is particularly pronounced in deep-sub-micron features, where the transformation can be significantly hindered. aip.org

C49 Grain Size: The microstructure of the initial C49 phase plays a crucial role. A smaller grain size in the C49 film can influence the nucleation density of the C54 phase and thus affect the transformation temperature. aip.orgaip.org

Substrate Orientation: The crystallographic orientation of the silicon substrate has been shown to affect the transformation temperature. For instance, for a given thickness, the transformation temperature is higher for TiSi₂ films formed on Si(111) substrates compared to those on Si(100) substrates. asu.eduasu.edu

Alloying Elements: The addition of small amounts of refractory metals, such as Molybdenum (Mo), Tantalum (Ta), or Niobium (Nb), to the titanium film can significantly lower the C49 to C54 transformation temperature by more than 100°C. researchgate.netgoogle.com This is attributed to an increase in the nucleation density of the C54 phase. researchgate.net

Table 3: Factors Affecting C49 to C54 TiSi2 Phase Transformation

Factor Influence on Transformation Temperature
Decreasing Film Thickness Increases
Decreasing Linewidth Increases
Si Substrate Orientation Higher on Si(111) than Si(100)
Alloying (Mo, Ta, Nb) Decreases

Oxidation Mechanisms of Titanium Silicides

Atomic Transport during Thermal Oxidation

The thermal oxidation of titanium silicides is a complex process that is generally controlled by diffusion mechanisms. mdpi.comresearchgate.net When exposed to an oxidizing environment at elevated temperatures, the transport of oxygen atoms through the developing oxide layer to the underlying silicide is a critical rate-limiting step. researchgate.net This diffusion-controlled process often results in parabolic oxidation kinetics, where the thickness of the oxide layer grows proportionally to the square root of the oxidation time. mdpi.comresearchgate.net

The specific diffusing species and their pathways can vary depending on the temperature and the composition of the silicide. In the oxidation of TiN, a related titanium compound, the diffusion of oxygen from the atmosphere into the film, primarily through grain boundaries, governs the oxidation mechanism. A similar grain boundary diffusion mechanism can be inferred for titanium silicides.

Formation of Metal-Free SiO₂ and Titanium Compounds

During the thermal oxidation of titanium silicides, a layered oxide scale typically forms. The composition of this scale is dependent on the oxidation temperature and the specific silicide phase being oxidized. For TiSi₂, the oxidation process leads to the formation of a protective layer of titanium dioxide (TiO₂), often in the rutile crystal structure. mdpi.comcityu.edu.hk

Scale Resistance in Titanium Silicide Composites

The resistance of titanium silicides to high-temperature oxidation, often referred to as scale resistance, is a critical property for their application in harsh environments. This resistance is largely determined by the integrity and composition of the oxide layer that forms on the surface.

Composites containing titanium silicides, such as Ti₅Si₃-titanium aluminide (TiAl₃), have been investigated for their high-temperature oxidation resistance. ispms.ruresearchgate.net The scale resistance of these composites is influenced not only by their phase composition but also significantly by the microstructure of the material, including the presence of pores and cracks which can act as pathways for oxygen ingress. ispms.ru

The presence of Ti₅Si₃ in titanium alloys has been shown to have a dual role in oxidation behavior. At moderately high temperatures (600°C and 700°C), Ti₅Si₃ can act as a protective barrier, slowing down the oxidation process. mdpi.com However, at higher temperatures (e.g., 800°C), the dissolution of Ti₅Si₃ can accelerate oxidation by altering the microstructure and creating fast diffusion paths for oxygen. mdpi.com The composition of the composite can be tailored to optimize the scale resistance; for example, a Ti₅Si₃ + 20% Al composite has demonstrated significantly higher scale resistance compared to single-phase silicide or aluminide. ispms.ru

Advanced Characterization Techniques for Titanium Silicides

Compositional and Chemical State Analysis

A thorough understanding of the elemental composition and chemical bonding within titanium silicide films and at their interfaces is crucial for optimizing device performance. Several high-vacuum surface and thin-film analytical techniques provide this critical information.

Auger Electron Spectroscopy (AES) for Depth Profiling and Composition

Auger Electron Spectroscopy (AES) is a surface-sensitive technique used to determine the elemental composition of a material. cityu.edu.hk By combining AES with ion sputtering to incrementally remove surface layers, a depth profile of the elemental distribution can be obtained. researcher.lifeethz.ch This is particularly useful for analyzing multilayer structures common in semiconductor devices.

In the context of titanium silicides, AES depth profiling is employed to:

Verify Stoichiometry: Confirm the formation of the desired titanium silicide phase (e.g., TiSi₂, Ti₅Si₃) by quantifying the atomic concentrations of titanium and silicon as a function of depth. capes.gov.braip.org

Analyze Interfaces: Investigate the sharpness and purity of the interface between the titanium silicide layer and the underlying silicon substrate or overlying layers. researchgate.net

Detect Contaminants: Identify the presence of impurities, such as oxygen or carbon, which can be incorporated during deposition or annealing processes and can significantly impact the film's electrical properties. researcher.life For instance, AES analysis has confirmed the presence of oxygen atoms between aluminum and titanium silicide layers, which can influence device performance. researcher.life

Research has shown that AES can distinguish between different chemical states of titanium, such as in metallic titanium, titanium nitride, and titanium oxide, by analyzing the fine structure of the Auger peaks. ethz.ch This capability is crucial for understanding the complex reactions that can occur during the formation of self-aligned silicide (salicide) structures.

Table 1: Representative AES Analysis of a TiN/Ti/SiO₂ Structure

Layer Elements Detected Key Findings
Top Layer Ti, N, O Presence of oxidized TiN at the surface.
Middle Layer Ti, N Composition consistent with Titanium Nitride.
Interface Ti, Si, O Formation of a silicide at the silicon interface is noted. ethz.ch

This table is a generalized representation based on typical AES depth profiling results of similar structures. ethz.chresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Chemical Bonding and Interface Analysis

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface analysis technique that provides information about elemental composition, empirical formula, and chemical state. aip.orgmdpi.com It is particularly valuable for studying the chemical bonding at interfaces. mdpi.com

Key applications of XPS in titanium silicide characterization include:

Chemical State Identification: By measuring the binding energies of core-level electrons, XPS can distinguish between elemental titanium and silicon, and their various oxidized and silicide states. aip.orgresearchgate.net For example, a negative binding energy shift of 0.3eV for the Ti 2p₃/₂ peak is characteristic of TiSi₂ formation. researchgate.net

Interface Chemistry: XPS is used to study the reactions occurring at the Ti/Si interface during annealing. aip.org It can reveal the formation of intermediate silicide phases and the presence of interfacial oxides (e.g., TiO₂, SiO₂) that can affect contact resistance. aip.orgresearchgate.net

Surface Analysis: The technique is highly sensitive to the top few nanometers of a surface, making it ideal for analyzing surface contamination and the effectiveness of cleaning procedures. mdpi.com

Studies have used XPS to demonstrate the formation of TiSi₂ at temperatures as low as 300°C and to analyze the chemical shifts associated with bonding between titanium and silicon. aip.org The technique has also been instrumental in studying the interface of more complex stacks, such as ZrO₂/TiO₂/Si, revealing the formation of titanium silicate (B1173343) at the interface. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS), typically integrated with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM), is a technique used for elemental analysis and chemical characterization. thermofisher.combruker.com When the electron beam of the microscope is scanned across a sample, it generates characteristic X-rays from the elements present. By detecting and analyzing the energy of these X-rays, EDS can identify the elemental composition of the sample. bruker.com

The primary application of EDS in the study of titanium silicides is:

Elemental Mapping: EDS can generate two-dimensional maps showing the spatial distribution of titanium, silicon, and any other elements present in the sample. researchgate.netjeol.com This is extremely useful for visualizing the uniformity of the silicide film, identifying phase segregation, and examining the distribution of elements across grain boundaries or defects. researchgate.net

For example, in a cross-sectional TEM analysis of a titanium silicide film, EDS mapping can clearly delineate the TiSi₂ layer, the silicon substrate, and any remaining unreacted titanium or titanium nitride capping layers. aip.org This provides a direct visual correlation between the material's microstructure and its elemental composition.

Rutherford Backscattering Spectrometry (RBS) for Compositional Depth Analysis

Rutherford Backscattering Spectrometry (RBS) is a non-destructive analytical technique that provides quantitative information about the thickness, stoichiometry, and elemental depth distribution in thin films. eag.com It involves bombarding the sample with a high-energy beam of light ions (typically He⁺) and measuring the energy of the ions that are scattered backward from the atoms in the sample. diva-portal.org

RBS is extensively used for characterizing titanium silicide films to:

Determine Film Thickness and Stoichiometry: RBS provides accurate, quantitative measurements of the number of atoms per unit area (areal density), which can be converted to film thickness if the density is known. eag.com It can precisely determine the Si/Ti atomic ratio throughout the film, which is critical for identifying the silicide phase (e.g., TiSi, TiSi₂). scielo.org.zajournals.co.za

Monitor Reaction Kinetics: By analyzing samples annealed for different times or at different temperatures, RBS can be used to study the kinetics of silicide formation. scielo.org.zajournals.co.za For example, real-time RBS has been used to determine the starting temperatures for the formation of TiSi (500-570°C) and TiSi₂ (580-610°C) under different conditions. scielo.org.zajournals.co.za

Analyze Multilayer Structures: RBS can resolve the composition and thickness of individual layers in a multilayer stack, such as TiN/TiSi₂/Si. researchgate.net

Table 2: RBS Analysis of TiSi₂ Formation

Annealing Condition Observed Phases/Reaction Key Findings
Below 500°C No observable reaction Interdiffusion between Ti and Si is minimal. scielo.org.za
500°C - 570°C Formation of TiSi starts The initial phase formation is identified. scielo.org.zajournals.co.za
580°C - 610°C Formation of TiSi₂ starts The desired low-resistivity phase begins to form. scielo.org.zajournals.co.za

This table synthesizes findings from studies using RBS to monitor the thermal formation of titanium silicide. scielo.org.zajournals.co.zaresearchgate.net

Secondary Ion Mass Spectrometry (SIMS) for Dopant Redistribution Studies

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique that can detect elements present in the parts-per-million to parts-per-billion range. It works by sputtering the sample surface with a primary ion beam and analyzing the mass-to-charge ratio of the ejected secondary ions. This allows for the determination of elemental and isotopic composition.

In the context of titanium silicide technology, SIMS is the primary technique for:

Dopant Profiling: The formation of silicide at the contacts of a transistor can cause the redistribution of dopants (like Boron and Arsenic) in the underlying silicon. aip.orgsasj.jp This redistribution can significantly alter the device's electrical characteristics. sumdu.edu.uauniv-oeb.dz SIMS provides high-resolution depth profiles of these dopants, showing their concentration within the silicide and at the critical silicide/silicon interface. aip.orgpsychologyandeducation.net

Impurity Analysis: SIMS can detect trace impurities within the silicide film that might be below the detection limits of other techniques like AES or XPS.

Research has extensively used SIMS to study the "snowplow" effect, where dopants are pushed ahead of the growing silicide layer, leading to an accumulation at the interface. sasj.jp Quantitative SIMS analysis, often correlated with RBS, allows for the conversion of ion intensity profiles into accurate concentration-versus-depth profiles, which are essential for process modeling and device simulation. researchgate.netaip.org

Electronic Structure Probing

The electronic properties of titanium silicides, which dictate their electrical conductivity, are a direct consequence of their electronic structure. Understanding the arrangement of electron energy levels and the nature of chemical bonding is essential.

Theoretical and experimental methods are used to investigate the electronic structure. First-principles calculations based on density functional theory (DFT) have been used to study the structural and electronic properties of various titanium silicide compounds (Ti₅Si₃, TiSi, TiSi₂, etc.). aps.org These studies analyze the density of states (DOS), which reveals the contributions of Ti 3d and Si 3p orbitals to the electronic bands near the Fermi level, confirming the metallic nature of these compounds. aps.orgseu.edu.cn

Experimentally, techniques like XPS and Auger Electron Appearance Potential Spectroscopy (AEAPS) provide insights into the electronic structure. aip.org AEAPS, which probes the local density of unoccupied conduction band states, has shown a positive chemical shift of approximately 3 eV for the Ti 2p₃/₂ peak upon formation of TiSi₂, indicating significant bonding between Ti and Si. aip.org Scanning Tunneling Spectroscopy (STS) has also been employed to study the electronic properties of titanium silicide nanostructures, providing information on their local electronic density of states. researchgate.net Furthermore, a combination of AES, Slow Electron Energy-Loss Spectroscopy (SEELS), and internal XPS has been used to measure core-level energy shifts, which are related to the chemical bonding and confirm the metallic character of TiSi₂. aip.org

Scanning Tunneling Spectroscopy (STS) for Electronic Properties of Nanostructures

Scanning Tunneling Spectroscopy (STS) is a powerful technique derived from Scanning Tunneling Microscopy (STM) that provides insights into the local electronic density of states (LDOS) of a material's surface. In the study of titanium silicide nanostructures, STS is instrumental in correlating the geometric structure of these nanoscale features with their electronic behavior.

Researchers have successfully formed self-assembled titanium silicide nanostructures, including nanowires and islands, by depositing titanium onto silicon substrates under ultrahigh vacuum conditions and subsequent annealing. researchgate.netresearchgate.net STS measurements on these nanostructures reveal their electronic properties. For instance, studies on titanium silicide islands on Si(001) have used STS to identify different TiSi₂ phases, such as C49 and C54. iaea.org The STS spectra, supported by first-principles calculations, show distinct electronic signatures for each phase, allowing for their identification at the nanoscale. iaea.org Furthermore, a critical island size for the transformation from the metastable C49 phase to the low-resistivity C54 phase has been observed through these studies. iaea.org

Current Imaging Tunneling Spectroscopy (CITS), a mode of STS, has demonstrated a clear contrast between the semiconducting silicon substrate and the metallic titanium nanostructures. researchgate.net Some current-voltage (I-V) characteristics obtained through STS have shown step-like features, which are indicative of quantum size effects or Coulomb blockade phenomena, highlighting the quantum electronic behavior of these small structures. researchgate.net Moreover, STS has been used to investigate the charge state of individual silicon dangling bonds in the vicinity of titanium silicide nanoscale Schottky contacts, demonstrating how the electronic properties of the silicon surface are influenced by the presence of the silicide. acs.org

STS Finding Description Reference(s)
Phase IdentificationDistinct STS spectra for C49 and C54 phases of TiSi₂ islands on Si(001) were identified. iaea.org
Quantum EffectsStep-like I-V curves in some Ti nanostructures suggest Coulomb blockade or quantum size effects. researchgate.net
Electronic ContrastCITS shows a clear electronic distinction between Ti nanostructures and the Si substrate. researchgate.net
Surface InfluenceSTS reveals the influence of TiSi₂ nanocontacts on the charge state of Si dangling bonds. acs.org
Ohmic ContactAn ohmic contact was observed between TiSi nanostructures and the silicon substrate in the 77-300 K temperature range. researchgate.net

Electron Energy Loss Spectroscopy (EELS) and Near-Edge Structure (ELNES)

Electron Energy Loss Spectroscopy (EELS) is an analytical technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. This energy loss provides detailed information about the elemental composition, chemical bonding, and electronic structure of the material. The fine structure at the onset of a core-loss edge, known as the Energy Loss Near-Edge Structure (ELNES), is particularly sensitive to the local atomic environment, such as coordination and valence state. jeol.com

In the context of titanium silicides, EELS and ELNES are invaluable for chemical and phase analysis, especially in thin films and at interfaces within integrated circuits. researchgate.netaip.org For example, EELS can be used to identify the different components in a Ti/Si planar structure, with the ability to analyze layers as thin as 0.4 nm. researchgate.net

Studies combining EELS with Scanning Transmission Electron Microscopy (STEM) have provided detailed chemical profiles across gate stacks containing titanium silicide. nih.govescholarship.org The Ti L₂,₃-edge ELNES can be used to distinguish between titanium in a metallic state (as in TiN) and an oxidized state. escholarship.org This is crucial for identifying chemical intermixing versus interface roughness. escholarship.org For instance, the ELNES of the Ti L₂,₃-edge can confirm the presence of TiN and distinguish it from titanium oxides by the absence of crystal-field splitting. escholarship.org

Furthermore, the ELNES of the O K-edge and Si L₂,₃-edge provides information about the bonding in surrounding silicon oxide layers, allowing for the differentiation between SiO₂, substoichiometric oxides (SiOₓ), and silicates. nih.gov The ability to obtain such detailed bonding information at high spatial resolution is critical for understanding the performance and reliability of titanium silicide contacts in CMOS devices. aip.org

EELS/ELNES Application Information Gained Reference(s)
Phase IdentificationIdentification of compounds in TiSi₂/Si planar structures. researchgate.net
Chemical BondingDistinguishing TiN from titanium oxides via Ti L₂,₃-edge ELNES. escholarship.org
Interface AnalysisChemical profiling of gate stacks to assess interdiffusion and layer integrity. nih.govescholarship.org
Elemental MappingSpatially resolved elemental distribution in thin films. researchgate.netaip.org
Electronic StructureProbing the unoccupied density of states to understand bonding environments. jeol.com

Photoemission Electron Microscopy (PEEM) for Chemical State Mapping

Photoemission Electron Microscopy (PEEM) is a powerful imaging technique that creates a magnified image of a surface by collecting photoemitted electrons. flinders.edu.au When combined with a tunable X-ray source, such as synchrotron radiation, it allows for X-ray Photoelectron Emission Microscopy (XPEEM), which can map the elemental composition and, more importantly, the chemical state of elements on a surface with high spatial resolution. cnr.itictp.it

For titanium silicides, PEEM is used to visualize the formation and distribution of different chemical species during the silicidation process. By tuning the photon energy to specific core-level absorption edges of titanium or silicon, it is possible to generate contrast in the PEEM image that corresponds to different chemical states. tuni.fi

For example, researchers have used energy-filtered PEEM to obtain chemical state-resolved images of the Ti 2p region on microstructured surfaces. tuni.fi This allowed them to distinguish between metallic titanium, various titanium oxides (TiOₓ), and titanium silicide (TiSi). The resulting chemical maps clearly show the transformation of titanium oxide areas into continuous titanium silicide microstructures upon annealing. tuni.fi

PEEM can also provide work function contrast, which helps in differentiating between materials based on their surface electronic properties. ims.ac.jp In the study of Ti/SiC systems, PEEM has been proposed as a non-destructive method to characterize the surface morphology and interface structure, identifying the formation of titanium silicides and carbides that are crucial for creating effective ohmic contacts. ims.ac.jp The ability to perform in-situ annealing experiments while observing with PEEM provides real-time information on the dynamics of silicide formation. ims.ac.jp

PEEM Capability Application to Titanium Silicide Reference(s)
Chemical State MappingSpatially resolving Ti, TiOₓ, and TiSi on a surface by imaging at specific core levels. tuni.fi
Elemental DistributionMapping the lateral distribution of elemental silicon and silicon in TiSi. tuni.fi
Work Function ContrastDifferentiating between different surface materials based on electronic properties. ims.ac.jp
In-situ ObservationReal-time imaging of the silicidation process during thermal annealing. ims.ac.jp
Interface CharacterizationNon-destructive analysis of the surface and interface of Ti/SiC structures. ims.ac.jp

Engineering and Functionalization of Titanium Silicide Materials

Integration in Micro/Nanoelectronic Architectures

The integration of titanium silicide, identified by its European Inventory of Existing Commercial Chemical Substances (EINECS) number 234-900-1 for the TiSi form, into micro- and nanoelectronic architectures has been a critical advancement in the semiconductor industry. researchgate.netontosight.aisci-hub.seforsman.com.cn Its advantageous properties, such as low electrical resistivity and high thermal stability, have made it a cornerstone material for enhancing the performance of integrated circuits. ontosight.aiforsman.com.cnaip.org

Low-Resistivity Interconnects and Ohmic Contacts

Titanium silicide is instrumental in forming low-resistivity interconnects and ohmic contacts, which are crucial for minimizing signal delay and power loss in electronic devices. ontosight.aistanford.edustanford.edu The material exists in two primary polycrystalline phases: the metastable C49-TiSi2 and the thermodynamically stable C54-TiSi2. forsman.com.cnstanford.edu The C54 phase is particularly sought after for its significantly lower resistivity, typically in the range of 12-20 µΩ·cm, compared to the C49 phase's resistivity of 60-100 µΩ·cm. forsman.com.cnstanford.edu This low resistivity is comparable to that of some metals, making C54-TiSi2 an excellent choice for reducing the sheet resistance of transistor gates, sources, and drains. siliconvlsi.comsemiconductor-digest.com

The formation of effective ohmic contacts is another key application. ontosight.aistanford.edu An ohmic contact is a non-rectifying junction that exhibits a linear current-voltage (I-V) characteristic. Titanium silicide's ability to form a stable interface with silicon allows for the creation of such contacts with low contact resistance, facilitating efficient current flow between the metal and semiconductor layers. ontosight.aistanford.edu Studies have shown that titanium silicide contacts, when properly annealed, exhibit ohmic behavior. For instance, TiSi2 contacts on silicon carbide (SiC) have demonstrated contact resistances as low as 1.1 x 10⁻⁵ ohm-cm². tandfonline.com The quality of these contacts is paramount, as a high contact resistance can become a significant bottleneck for device performance, especially in highly scaled transistors. sci-hub.se

Table 1: Comparative Resistivity of Titanium Silicide Phases

Phase Crystal Structure Resistivity (µΩ·cm)
C49-TiSi₂ Orthorhombic, base-centered 60-90 stanford.edu
C54-TiSi₂ Orthorhombic, face-centered 12-20 stanford.edu

Self-Aligned Silicide (Salicide) Processes

The self-aligned silicide (salicide) process is a cornerstone of modern semiconductor manufacturing that leverages the properties of materials like titanium silicide to fabricate high-performance transistors. stanford.edusiliconvlsi.comwikipedia.org This technique allows for the simultaneous formation of silicide on the gate, source, and drain regions of a transistor without the need for additional photolithography steps for patterning. wikipedia.orgresearchgate.net The process begins with the deposition of a thin layer of titanium over the entire wafer after the formation of the gate and sidewall spacers. siliconvlsi.com

Impact of Pre-Contact Amorphization Implantation (PCAI) on Contact Resistivity

As device dimensions continue to shrink into the nanometer scale, achieving ultralow contact resistivity has become a major challenge. researchgate.netresearchgate.net One innovative technique developed to address this is Pre-Contact Amorphization Implantation (PCAI). researchgate.netresearchgate.netimec-publications.be This method involves implanting ions into the silicon substrate to create an amorphous layer before the deposition of titanium. researchgate.netresearchgate.net This amorphization facilitates the subsequent silicidation reaction, leading to a significant reduction in contact resistivity. researchgate.netimec-publications.be

Research has demonstrated that a PCAI technique combined with titanium silicidation can achieve contact resistivities as low as (1.3-1.5)×10⁻⁹ Ω·cm² on phosphorus-doped silicon (Si:P). researchgate.netresearchgate.net This is achieved through a process that utilizes low-energy implantation, thin titanium films, and moderate thermal budgets (500-550°C), making it compatible with modern CMOS manufacturing. researchgate.netresearchgate.net The PCAI process is believed to enhance the formation of interfacial TiSix crystallites between the amorphous titanium-silicon alloy and the silicon substrate, which is strongly correlated with the observed low resistivity. researchgate.netresearchgate.net The benefits of PCAI have been observed on both n-type and p-type silicon, highlighting its versatility. researchgate.net

Table 2: Effect of PCAI on Titanium Silicide Contact Resistivity

Technique Substrate Achieved Contact Resistivity (ρc) Reference
PCAI + TiSix Si:P (1.3-1.5)×10⁻⁹ Ω·cm² researchgate.netresearchgate.net

Application in CMOS and FinFET Technologies

The evolution of Complementary Metal-Oxide-Semiconductor (CMOS) technology has seen a parallel evolution in the choice of silicide materials. sci-hub.se While titanium disilicide (TiSi2) was widely used in earlier technology nodes, challenges related to its phase transformation on narrow lines led to its partial replacement by other silicides like cobalt disilicide (CoSi2) and nickel silicide (NiSi). sci-hub.sesemiconductor-digest.com However, with the advent of three-dimensional transistor architectures like the FinFET, there has been a resurgence in the use of titanium-based contacts. sci-hub.se

In FinFETs, the transistor channel is a three-dimensional fin, which presents new challenges and requirements for the contact materials. sci-hub.sesemiconductor-digest.com The silicide process in FinFETs, often referred to as a 'liner silicide contact', is formed only in the opened source/drain contact trenches. sci-hub.se The focus has shifted from simply achieving low sheet resistance to obtaining an extremely low contact resistivity (ρc) at the metal-semiconductor interface. sci-hub.se Titanium silicide (TiSix) and its alloys have re-emerged as strong candidates for these advanced applications due to their ability to form low-resistivity ohmic contacts on both n-type and p-type silicon, a critical requirement for CMOS technology. sci-hub.seimec-publications.be

Titanium Silicide Nanostructures and Their Functional Properties

The synthesis and characterization of titanium silicide nanostructures, such as nanowires and quantum dots, have opened up new avenues for their application in nanoelectronics and other fields. researchgate.netresearchgate.netnih.gov These nanostructures exhibit unique properties that differ from their bulk counterparts due to quantum confinement effects and a high surface-area-to-volume ratio.

Electrical Transport Phenomena in Nanowires and Quantum Structures

The electrical transport properties of titanium silicide nanowires are of significant interest for their potential use as interconnects in future nanodevices. aip.org Studies on self-assembled titanium silicide nanowires grown on silicon surfaces have revealed their metallic behavior. researchgate.netaip.org At cryogenic temperatures (77 K), these nanowires exhibit a linear I-V characteristic, indicative of metallic conduction. aip.org However, at even lower temperatures (below 25 K), a rectifying behavior can be observed, suggesting that the nanowires become electronically decoupled from the silicon substrate. aip.org This phenomenon is attributed to the formation of a Schottky barrier at the nanowire-silicon interface. aip.orgaip.org

Research on titanium silicide islands, which can be considered as quantum structures, has explored single-electron tunneling (SET) effects. arxiv.org These islands, when small enough (less than 10 nm in diameter), can form a double-barrier tunnel junction with an STM tip and the substrate. arxiv.org While evidence of SET has been observed, its reliability can be affected by factors such as the width of the depletion region in the substrate and Fermi level pinning. arxiv.org Furthermore, titanium-based silicide quantum dot superlattices have been grown and shown to possess interesting thermoelectric properties, with an increase in the power factor and a decrease in thermal conductivity, making them candidates for energy harvesting applications. nih.govresearchgate.net

Potential for Single Electron Tunneling (SET) Devices

The progression of electronic devices into the nanometer scale has paved the way for quantum effects to govern their operation. Single Electron Tunneling (SET) is a quantum mechanical phenomenon that forms the basis for the next generation of nanoelectronic devices. asu.eduaip.org This effect is observable in double-barrier tunnel junction (DBTJ) structures, where a conductive island is positioned between two tunnel barriers. aip.orgresearchgate.net For SET to occur, the energy required to add a single electron to the island must be greater than the thermal energy, and the resistance of the tunnel junctions must exceed the quantum of resistance (h/e² ≈ 25.8 kΩ). aip.orgresearchgate.net

Nanoscale islands of titanium silicide (TiSi₂) have been successfully fabricated and studied for their SET properties. These islands are typically formed by depositing a thin film of titanium (less than 2 nm) onto a clean silicon substrate in an ultrahigh vacuum (UHV) environment, followed by annealing at high temperatures (around 800-1000 °C). asu.eduresearchgate.netarxiv.org This process results in the formation of TiSi₂ islands with lateral diameters as small as 5 nm, creating a nanoscale metal-semiconductor interface. asu.edu The small size of these islands is crucial as it allows for the observation of SET effects at room temperature. asu.eduarxiv.org

The electrical characteristics of these TiSi₂ islands have been directly probed using ultrahigh vacuum scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS). asu.eduresearchgate.net In this setup, the TiSi₂ island acts as the central conductor, the Schottky barrier at the island-substrate interface serves as one tunnel barrier, and the vacuum gap between the STM tip and the island forms the second tunnel barrier, creating the necessary DBTJ structure. asu.eduaip.org

Experimental results from I-V spectroscopy have shown features consistent with SET, such as Coulomb blockade and Coulomb staircase phenomena. asu.eduarxiv.org These features were reportedly more evident when the island-silicon junction was under reverse bias. asu.edu However, the observation of SET is not always consistent across all islands. researchgate.netarxiv.org The absence of SET in some cases has been attributed to factors like a wide depletion region in the substrate and Schottky barrier lowering due to Fermi level pinning by surface states near the islands. aip.orgarxiv.org Despite these challenges, the positive results establish that the nanoscale Schottky barrier of the TiSi₂-substrate interface can function as an effective tunnel barrier in SET structures, highlighting the potential for developing titanium silicide-based nanoelectronic devices. asu.eduresearchgate.net

Table 1: Experimental Parameters for TiSi₂ Island Formation and SET Observation

ParameterValue/ConditionReference
SubstrateAtomically clean Si(100) and Si(111) asu.eduresearchgate.netarxiv.org
Deposited MaterialTitanium (Ti) asu.eduresearchgate.net
Deposition Thickness&lt; 1-2 nm researchgate.netarxiv.org
Annealing Temperature~800 - 1000 °C asu.edu
Resulting Island Size (Diameter)&lt; 10 nm (typically ~5 nm) asu.eduarxiv.org
Characterization TechniqueScanning Tunneling Microscopy (STM) / Spectroscopy (STS) researchgate.net
Observed PhenomenaCoulomb Blockade, Coulomb Staircase asu.eduarxiv.org

Composite Materials Reinforced with Titanium Silicides

Titanium silicides, particularly Ti₅Si₃, are recognized for their high melting point, high modulus, and good chemical stability, making them excellent candidates for reinforcing metal and ceramic matrices.

Titanium silicides have been successfully incorporated into metal matrices like copper (Cu) and titanium aluminide (TiAl) to enhance their mechanical properties.

In copper-based composites, a hybrid reinforcement system of titanium carbide (TiC) and titanium silicide (Ti₅Si₃) has been created in-situ. mdpi.com This is achieved by introducing Ti and Silicon Carbide (SiC) into a copper melt, where they react to form TiC and Ti₅Si₃. mdpi.com The resulting microstructure shows particle-like TiC and rod-like hexagonal prism Ti₅Si₃ reinforcements distributed within the Cu matrix. mdpi.com This hybrid reinforcement significantly improves the hardness of the composite, reaching values 2.2 to 2.74 times greater than that of pure cast copper. mdpi.com The different morphologies of the TiC and Ti₅Si₃ phases contribute to a more effective improvement in properties compared to single-phase reinforcement. mdpi.com

For high-temperature applications, titanium aluminide (TiAl)-based intermetallic matrix composites are being developed. Ti₅Si₃ is an ideal reinforcing phase for TiAl matrices due to its high strength and its thermal expansion coefficient being close to that of TiAl, ensuring good mechanical and chemical compatibility. researchgate.net A novel method for producing Ti₅Si₃/TiAl in-situ composites involves preparing TiAlSi-based metastable precursors through mechanical alloying. researchgate.net These precursors are then blended with a TiAl powder matrix and subjected to reactive sintering. researchgate.net During heat treatment, a phase hierarchy is observed where TiSi₂ transforms first to Ti₅Si₄ and finally to the desired Ti₅Si₃ reinforcement phase. researchgate.net This process results in composites with complex microstructures containing α₂, γ phases, and fine silicide precipitates. researchgate.net

The incorporation of titanium silicides as fillers or reinforcing phases in ceramic matrix composites (CMCs) can improve their properties and overcome fabrication challenges. In the Polymer Infiltration and Pyrolysis (PIP) process for making CMCs, the use of an active filler like titanium disilicide (TiSi₂) can help mitigate issues of volume shrinkage and porosity. x-mol.net Studies on carbon fiber reinforced silicon boron oxy-carbide (Cf/SiBOC) CMCs have shown that the inclusion of TiSi₂ as an active filler is essential for fabricating composites with better flexural strength and oxidation resistance. x-mol.net

Another approach involves the synthesis of intermetallic-ceramic composites through shock-wave compression. aip.org In this method, pre-alloyed titanium silicide (Ti₅Si₃) powders are mixed with a ceramic filler, such as mullite (B73837), and subjected to high-pressure impact. aip.org The results show that while increasing the mullite content can decrease the reaction kinetics, it also reduces residual porosity and increases the microhardness of the final compact. aip.org This demonstrates the in-situ formation of a dense and hard intermetallic-ceramic composite. aip.org Furthermore, composites with high silicon content (20 wt%) have been synthesized from titanium-silicon powder feedstock using spark plasma sintering (SPS), leading to a transition from a metal-matrix to a ceramic-matrix composite dominated by various titanium silicide phases (TiSi₂, TiSi, Ti₅Si₄, and Ti₅Si₃). ceitec.cz These composites exhibit superior hardness and wear resistance, with an increase of as much as 44 times compared to pure titanium. ceitec.cz

The sintering process is critical in the fabrication of titanium silicide-containing composites from powder mixtures. Studies on the vacuum sintering of Ti-Si materials have shown that replacing elemental silicon powder with titanium silicide (Ti₅Si₃) in mixtures with titanium powder leads to a significant decrease in the porosity of the sintered composites. researchgate.net This indicates that using pre-formed silicides can improve the densification of the material during sintering. researchgate.net

The effect of pressure and temperature on the densification of titanium silicide has also been investigated. chula.ac.th For mixtures of titanium and silicon powders, increasing the sintering temperature from 1300°C to 1600°C dramatically increases the density of the resulting Ti₅Si₃ compound from around 55% to 85%. chula.ac.th Applying a low pressure during sintering at 1600°C (hot pressing) can produce a high-density sample of 99% theoretical density. chula.ac.th However, simply increasing the initial forming pressure (e.g., through cold isostatic pressing) without applied pressure during sintering does not significantly improve densification, as pores can be created during the sintering process itself. chula.ac.th

Table 2: Sintering Parameters and Resulting Properties of Titanium Silicide Composites

Composite SystemSintering MethodKey FindingReference
Ti + Ti₅Si₃ PowderVacuum SinteringReplacement of Si with Ti₅Si₃ leads to a multiple decrease in porosity. researchgate.net
Ti + Si Powder (70:30 ratio)Pressureless Sintering at 1600°CDensity increased to 85% from ~60% at 1300°C. chula.ac.th
Ti + Si Powder (70:30 ratio)Hot Pressing at 1600°CAchieved 99% theoretical density with a small amount of closed pores. chula.ac.th
Ti-Si (20 wt% Si) PowderSpark Plasma Sintering (SPS)Formation of ceramic-matrix composites with up to 44x increase in wear resistance. ceitec.cz

Emerging Applications and Advanced Functionalities

Beyond structural reinforcement, titanium silicides are being explored for advanced functional applications, most notably in the field of photovoltaics.

In the architecture of two-terminal (2-T) perovskite/silicon tandem solar cells, a recombination layer is a critical component that facilitates the efficient transport of charge carriers between the top and bottom sub-cells. Conventionally, transparent conductive oxides (TCOs) are used for this purpose. However, a recent study has proposed and demonstrated the use of titanium disilicide (TiSi₂) as a highly effective alternative. acs.orgacs.org

This novel approach involves depositing a thin film of titanium directly onto the p⁺-Si layer of the bottom solar cell and then annealing it in an oxidizing atmosphere. acs.org This process simultaneously forms a TiSi₂ recombination layer at the interface with the silicon and an electron transport layer of titanium dioxide (TiO₂) above it. acs.orgacs.org This dual formation simplifies the fabrication process. acs.org

The optical and electrical properties of the TiSi₂ layer can be optimized by controlling the thickness of the initial deposited titanium film. acs.orgnih.gov Research has shown that an initial titanium thickness of 50 nm yields the lowest reflectance and a highly ohmic contact with a low contact resistivity of 161.48 mΩ·cm². acs.orgnih.gov This is a significant improvement over TCO interlayers, which can exhibit Schottky behavior and much higher contact resistivities. acs.org The excellent vertical conductivity of TiSi₂, a property that has long been utilized in the semiconductor industry for interconnects, is key to its performance as a recombination layer. acs.org

The first perovskite/TOPCon (Tunnel Oxide Passivated Contact) tandem solar cell incorporating a silicide-based interlayer has been successfully fabricated, achieving a power conversion efficiency of 16.23%. acs.orgacs.org This pioneering result establishes TiSi₂ as a promising candidate for creating efficient, TCO-free recombination layers in next-generation tandem solar cells. acs.org

Table 3: Performance of TiSi₂ Recombination Layer in Tandem Solar Cells

ParameterValueConditionReference
Device StructureMAPbI₃/TOPCon Tandem Solar Cell- acs.org
Recombination LayerTitanium Silicide (TiSi₂)- acs.orgacs.org
Optimal Initial Ti Thickness50 nmFor lowest reflectance and ohmic contact acs.orgnih.gov
Contact Resistivity161.48 mΩ·cm²With 50 nm initial Ti acs.orgnih.gov
Achieved Device Efficiency16.23%First reported efficiency for this device type acs.orgacs.org

Electrocatalytic Applications (e.g., Hydrogen Evolution Reaction)

Titanium silicide has emerged as a promising material for electrocatalytic applications, particularly in the hydrogen evolution reaction (HER). The HER is a critical process in water splitting for hydrogen production, a key component of future clean energy systems. The efficiency of this process is highly dependent on the electrocatalyst used.

Theoretical predictions based on density functional theory calculations have identified two-dimensional (2D) TiSi₂ monolayers as ideal catalysts for the HER. seu.edu.cnacs.orgnih.gov This is attributed to a nearly zero free energy of hydrogen adsorption, a key indicator of high catalytic activity. acs.orgnih.govfigshare.com The metallic nature of TiSi₂ monolayers, similar to the 1T phase of MoS₂, provides a high density of states at the Fermi level and numerous active sites, which are crucial for excellent HER catalytic performance. seu.edu.cn

Experimental studies on TiSi₂ electrodes in sulfuric acid solutions have provided further insights into their electrocatalytic behavior. researchgate.netdoaj.orgvsu.ru The kinetics of the HER on TiSi₂ were investigated using polarization and impedance measurements. researchgate.netdoaj.orgvsu.ru These studies revealed that the cathodic polarization curves of TiSi₂ exhibit a Tafel section with a slope ranging from 0.116 to 0.120 V. researchgate.netdoaj.orgvsu.ru The hydrogen evolution overpotential at a current density of 1 A/cm² for TiSi₂ was found to be in the range of 0.90–0.96 V. researchgate.netdoaj.orgvsu.ru The kinetic parameters of the HER on the silicide are consistent with a slow charge transfer stage. researchgate.netdoaj.orgvsu.ru

Further enhancements in photocatalytic hydrogen evolution have been achieved by creating composites. For instance, a noble-metal-free photocatalyst consisting of Tungsten Disulfide (WS₂) and TiSi₂ has been successfully synthesized. mdpi.com This composite, created by the in-situ formation of WS₂ on the surface of TiSi₂, demonstrated enhanced photogenerated charge separation and transfer efficiency. mdpi.com Under visible light irradiation for 6 hours, the optimal WS₂/TiSi₂ catalyst produced 596.4 μmol·g⁻¹ of hydrogen, approximately 1.5 times more than pure TiSi₂ under the same conditions. mdpi.com

Electrocatalytic Performance of TiSi₂ in Hydrogen Evolution Reaction

ParameterValueConditionsReference
Tafel Slope0.116–0.120 Vx M H₂SO₄ + (0.5 – x) M Na₂SO₄ solution researchgate.netdoaj.orgvsu.ru
Hydrogen Evolution Overpotential0.90–0.96 Vat i = 1 A/cm² researchgate.netdoaj.orgvsu.ru
Hydrogen Evolved (WS₂/TiSi₂ composite)596.4 μmol·g⁻¹6 h visible light (λ > 420 nm) mdpi.com

Superconducting Properties in Two-Dimensional Titanium Silicides

Theoretical studies have predicted the emergence of superconductivity in certain two-dimensional titanium silicide structures. seu.edu.cnacs.orgnih.gov Specifically, electron-phonon coupling calculations suggest that a TiSi₄ monolayer is a robust 2D phonon-mediated superconductor. acs.orgnih.govfigshare.com

The predicted transition temperature (Tc) for the TiSi₄ monolayer is 5.8 K. acs.orgnih.govfigshare.com Importantly, this transition temperature can be significantly enhanced under suitable external strain, potentially reaching up to 11.7 K. acs.orgnih.govfigshare.com The electron-phonon coupling strength (λ) for TiSi₄ has been calculated to be 0.59, which is comparable to that of bulk CaC₆, indicating a reasonably strong coupling. seu.edu.cn These findings position titanium silicide monolayers as promising candidates for applications in 2D superconductors. acs.orgnih.govfigshare.com

Predicted Superconducting Properties of 2D Titanium Silicides

MaterialPredicted PropertyValueReference
TiSi₄ monolayerTransition Temperature (Tc)5.8 K acs.orgnih.govfigshare.com
Enhanced Tc (under strain)up to 11.7 K acs.orgnih.govfigshare.com
TiSi₄ monolayerElectron-Phonon Coupling Strength (λ)0.59 seu.edu.cn

Photonic Applications and Charge Transfer in Heterostructures

Titanium silicide is also being explored for its potential in photonic applications, largely due to its advantageous electronic and optical properties. tuni.firesearchgate.netacs.org TiSi₂ possesses a broad band-gap, ranging from 1.5 eV to 3.4 eV, which allows it to absorb a wide spectrum of solar radiation, including the entire visible and UV range. mdpi.comenergy.gov This makes it a suitable material for photovoltaic and photoelectrochemical devices. tuni.firesearchgate.netacs.org

The formation of microstructured TiSi₂ interfaces is particularly beneficial for efficient charge transfer in silicon-based heterostructures. tuni.firesearchgate.net A scalable method involving high-temperature post-growth annealing of ultra-thin TiO₂ films can convert them into topographically microstructured titanium silicide. tuni.fi This process leads to the formation of a TiSi interface with a laterally nonuniform barrier height, which is advantageous for charge transfer. tuni.fi

In the context of tandem solar cells, TiSi₂ has been investigated as a recombination layer. acs.org A TiSi₂ layer formed by oxidizing a titanium film on a p⁺-Si layer demonstrated a highly ohmic contact with low contact resistivity, a desirable characteristic for efficient charge transport between sub-cells. acs.org Bader charge analyses of titanium silicide monolayers have shown apparent charge transfer from titanium atoms to silicon atoms, indicating the ionic nature of the Ti-Si bonds. seu.edu.cn

Thermoelectric Elements

Silicide-based materials, including titanium silicide, are promising candidates for thermoelectric (TE) applications, such as waste heat recovery in automotive generators. researchgate.net The efficiency of a thermoelectric material is determined by its figure of merit (ZT).

Research into titanium-based silicide quantum dot superlattices has shown potential for enhancing thermoelectric properties. nih.gov These nanostructured materials, consisting of titanium-based silicide nanodots within an n-doped SiGe matrix, have been grown as both monocrystalline and polycrystalline superlattices. nih.gov Studies have revealed up to a threefold increase in the power factor and a decrease in thermal conductivity in these materials, making them excellent candidates for thermoelectric cooling or energy harvesting applications. nih.gov

While much of the research on silicide thermoelectrics has focused on materials like magnesium silicide (Mg₂Si), the strategies for improving their performance, such as nanostructure engineering to reduce lattice thermal conductivity, are applicable to other silicides as well. researchgate.net For instance, the addition of TiO₂ nanoparticles has been shown to improve the ZT of Mg₂Si by favorably altering the ratio between the Seebeck coefficient and electrical resistivity. chalmers.se This suggests that similar nanoinclusion strategies could be beneficial for titanium silicide-based thermoelectric materials.

Q & A

Q. What peer-review strategies best identify methodological flaws in studies on this compound?

  • Methodological Answer: Incorporate ’s attention-check questions (e.g., "Describe an unanticipated result") to detect fabrication. Require authors to disclose raw data access plans, aligning with ’s data management frameworks .

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